3-amino-N,N-dimethylpiperidine-1-sulfonamide hydrochloride
CAS No.:
Cat. No.: VC16683514
Molecular Formula: C7H18ClN3O2S
Molecular Weight: 243.76 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H18ClN3O2S |
|---|---|
| Molecular Weight | 243.76 g/mol |
| IUPAC Name | 3-amino-N,N-dimethylpiperidine-1-sulfonamide;hydrochloride |
| Standard InChI | InChI=1S/C7H17N3O2S.ClH/c1-9(2)13(11,12)10-5-3-4-7(8)6-10;/h7H,3-6,8H2,1-2H3;1H |
| Standard InChI Key | CGTIRAPEJOPAQL-UHFFFAOYSA-N |
| Canonical SMILES | CN(C)S(=O)(=O)N1CCCC(C1)N.Cl |
Introduction
3-Amino-N,N-dimethylpiperidine-1-sulfonamide hydrochloride is a chemical compound that belongs to the class of sulfonamides. It is characterized by a piperidine ring substituted with an amino group and a sulfonamide moiety, along with two methyl groups attached to the nitrogen atom, forming a tertiary amine. The hydrochloride form enhances its solubility in aqueous environments, which is crucial for biological applications .
Synthesis and Chemical Reactions
The synthesis of 3-amino-N,N-dimethylpiperidine-1-sulfonamide hydrochloride typically involves several steps, including the formation of intermediates derived from piperidine and sulfonamide precursors. Reaction conditions such as temperature, solvent choice, and reaction time must be carefully optimized to maximize yield and purity.
This compound can undergo various chemical reactions, including nucleophilic substitution, which is essential for modifying its properties for specific applications.
Mechanism of Action and Biological Activity
The mechanism of action for 3-amino-N,N-dimethylpiperidine-1-sulfonamide hydrochloride primarily involves the inhibition of specific enzymes or receptors within biological pathways. Sulfonamides are known to inhibit bacterial dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria, disrupting bacterial growth and replication.
In pharmacological contexts, this compound may inhibit certain kinases or other enzymes involved in cellular signaling pathways. Understanding these interactions requires detailed biochemical assays to elucidate binding affinities and inhibition constants.
Applications in Research and Industry
3-Amino-N,N-dimethylpiperidine-1-sulfonamide hydrochloride finds applications primarily in pharmaceutical research. Its versatility makes it valuable in both academic research and industrial applications within medicinal chemistry.
Applications Table
| Application Area | Description |
|---|---|
| Pharmaceutical Research | Used as a potential inhibitor of specific biological pathways. |
| Organic Synthesis | Serves as a building block for synthesizing more complex organic molecules. |
| Enzyme Inhibition Studies | Utilized in studies to understand enzyme inhibition mechanisms. |
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